[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone
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Overview
Description
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone: is a compound that features a pyrrolidine ring attached to a phenylmethanone groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone typically involves the reaction of a pyrrolidine derivative with a benzoyl chloride derivative. One common method includes the use of [3-(aminomethyl)phenyl]methanamine and pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel heterocyclic compounds .
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of a phenyl ring.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a pyrrolidine ring with different substituents.
Uniqueness:
- The presence of the phenylmethanone group in [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone provides unique chemical properties and biological activities compared to its analogs.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications in various fields .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 |
InChI Key |
CUOZAOFYMHHNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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